molecular formula C19H23N3O3 B2945142 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034316-52-2

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2945142
CAS RN: 2034316-52-2
M. Wt: 341.411
InChI Key: WDSJYNNCRHKMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to be effective in treating various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the development of various diseases. It also reduces the expression of adhesion molecules, which play a crucial role in the adhesion of cancer cells to the endothelium. Additionally, it has been found to reduce oxidative stress and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments is its specificity. It selectively inhibits the activity of certain enzymes and signaling pathways, which makes it a useful tool for studying the molecular mechanisms involved in the development and progression of various diseases. However, one of the limitations is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in treating other diseases, such as diabetes and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and administration. Additionally, future research can focus on developing more potent and selective inhibitors based on the structure of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.

Synthesis Methods

The synthesis of 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves several steps. The first step is the preparation of 3-(pyrimidin-2-yloxy)pyrrolidine, which is achieved by reacting 2-amino-4-chloropyrimidine with 1,4-dioxane in the presence of potassium carbonate. The second step involves the preparation of 4-isopropylphenol by reacting phenol with isopropyl bromide in the presence of potassium carbonate. The final step is the coupling of 3-(pyrimidin-2-yloxy)pyrrolidine and 4-isopropylphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide in the presence of dimethylformamide. The product obtained is 2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone.

Scientific Research Applications

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has been found to be effective in treating various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective in treating cardiovascular diseases by reducing inflammation and improving endothelial function. Additionally, it has been shown to have potential therapeutic applications in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)15-4-6-16(7-5-15)24-13-18(23)22-11-8-17(12-22)25-19-20-9-3-10-21-19/h3-7,9-10,14,17H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSJYNNCRHKMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

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